molecular formula C11H17N3O3S B1379585 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide CAS No. 1803593-73-8

4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide

Cat. No.: B1379585
CAS No.: 1803593-73-8
M. Wt: 271.34 g/mol
InChI Key: CTZLREPXTZLXNL-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound . The synthesis process is often optimized to increase yield, reduce cost, and minimize environmental impact .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and studying the kinetics and mechanisms of these reactions .


Physical and Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and stability. The compound’s reactivity, acidity or basicity, and stereochemistry may also be analyzed .

Scientific Research Applications

Synthesis and Characterization

4-Amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide and its derivatives are actively explored in the field of organic chemistry for their synthesis, characterization, and potential applications. Studies on sulfanilamide derivatives, including those structurally similar to this compound, reveal their synthesis, crystal structure, thermal properties, and lack of significant antibacterial and antifungal activities. These derivatives are characterized using various spectroscopic methods, showing distinct molecular conformations and hydrogen bonding networks (Lahtinen et al., 2014).

Antimicrobial Studies

Antimicrobial studies of newly synthesized compounds containing sulfonamide moieties, such as this compound, have been conducted. These compounds display interesting antimicrobial activities, with some showing stronger effects than reference drugs against a panel of Gram-positive, Gram-negative bacteria, and fungi. This suggests their potential application in developing new antimicrobial agents (Ghorab et al., 2017).

Adsorption and Removal of Heavy Metals

Compounds structurally related to this compound have been investigated for their efficacy in adsorbing and removing heavy metals from aqueous solutions. For instance, a study on a composite material incorporating a similar sulfonamide structure demonstrated high removal efficiency for Ni(II) ions from water, highlighting its potential for environmental cleanup and water treatment (Rahman & Nasir, 2019).

Dyeing Polyester Fibers

Research into the use of certain thiophene derivatives in dyeing polyester fibers could provide insights into the textile applications of compounds like this compound. These studies focus on the synthesis of dyes offering yellow, deep pink, brown, and brownish-purple shades with excellent fastness properties, suggesting potential industrial applications in the textile sector (Iyun et al., 2015).

Nanofiltration Membrane Development

The development of novel sulfonated thin-film composite nanofiltration membranes using sulfonated aromatic diamine monomers shows improved water flux and dye rejection capabilities. This research indicates the potential of this compound derivatives in enhancing the performance of nanofiltration membranes for water treatment and dye removal applications (Liu et al., 2012).

Safety and Hazards

The safety and hazards of a compound are typically determined through laboratory testing. This can include testing for toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further optimization of the synthesis process, exploration of other reactions the compound can undergo, or investigation of new potential biological activities .

Biochemical Analysis

Biochemical Properties

4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as dihydropteroate synthase, which is involved in the folate synthesis pathway. This interaction inhibits the enzyme’s activity, leading to a decrease in folate production . Additionally, this compound can bind to proteins involved in cellular signaling pathways, altering their function and impacting downstream biochemical reactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their function. For example, it inhibits dihydropteroate synthase by binding to its active site, preventing the enzyme from catalyzing its reaction . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as sustained inhibition of enzyme activity and long-term changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively inhibit target enzymes and pathways . At higher doses, this compound can cause adverse effects, such as toxicity and damage to vital organs . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit enzymes in the folate synthesis pathway, leading to reduced folate levels and altered metabolic flux . Additionally, this compound can affect the levels of other metabolites by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be targeted to specific subcellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals .

Properties

IUPAC Name

4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c1-4-13-18(16,17)10-7-8(12)5-6-9(10)11(15)14(2)3/h5-7,13H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZLREPXTZLXNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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